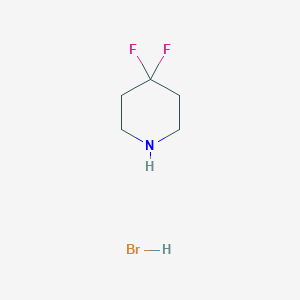

4,4-Difluoropiperidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10BrF2N |

|---|---|

Molecular Weight |

202.04 g/mol |

IUPAC Name |

4,4-difluoropiperidine;hydrobromide |

InChI |

InChI=1S/C5H9F2N.BrH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H |

InChI Key |

CIBDJNFWNAPJDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(F)F.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,4 Difluoropiperidine Hydrobromide

Retrosynthetic Analysis of 4,4-Difluoropiperidine (B1302736) Hydrobromide and Key Precursors

A retrosynthetic analysis of 4,4-difluoropiperidine hydrobromide reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the piperidine (B6355638) ring first, followed by the introduction of the gem-difluoro functionality at the 4-position. Alternatively, the piperidine ring can be constructed from a precursor that already contains the difluorinated carbon center.

A key precursor in many synthetic routes is N-Boc-4-piperidone . This commercially available starting material provides a versatile scaffold for introducing the gem-difluoro group. The Boc (tert-butyloxycarbonyl) protecting group is crucial for modulating the reactivity of the piperidine nitrogen and can be readily removed in the final step to yield the desired hydrobromide salt.

Another important precursor is 4,4-difluoropiperidine itself, which can be synthesized and then converted to the hydrobromide salt. The synthesis of the unprotected 4,4-difluoropiperidine often involves the deprotection of a protected intermediate, such as 1-benzyl-4,4-difluoropiperidine. chemicalbook.com

The synthesis of the hydrobromide salt is typically achieved by treating the free base, 4,4-difluoropiperidine, with hydrobromic acid.

Classical and Established Routes to Fluorinated Piperidine Systems

The synthesis of fluorinated piperidines has been approached through various classical and established methods, which can be broadly categorized into two main strategies: ring formation incorporating fluorine and post-cyclization fluorination.

This strategy involves the construction of the piperidine ring from acyclic or heterocyclic precursors that already contain the fluorine atom(s). One such method is the Prins-type cyclization. For instance, aza-Prins fluorination reactions can be used to generate 4-fluoropiperidine (B2509456) heterocycles. nih.gov These reactions, often mediated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), involve the cyclization of a homoallylic amine with an aldehyde, with fluoride (B91410) acting as the nucleophile to trap the resulting carbocationic intermediate. nih.gov While effective, these reactions can sometimes suffer from poor diastereoselectivity. nih.gov

Another approach involves the use of fluorinated building blocks in multi-step sequences. For example, the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a series of transformations including reduction of the nitrile, lactamization, and subsequent reduction of the lactam, has been employed to synthesize 4-substituted 3,3-difluoropiperidines. nih.gov

This is a more common strategy where a pre-formed piperidine ring is subjected to a fluorination reaction. A widely used method for the synthesis of 4,4-difluoropiperidine derivatives is the deoxofluorination of a corresponding 4-piperidone. This involves the conversion of the carbonyl group at the 4-position into a gem-difluoro group.

Traditional fluorinating reagents for this transformation include sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST). google.com However, these reagents can have drawbacks, such as low yields, the formation of elimination byproducts, and high costs for large-scale production. google.com More recently, reagents like trifluorosulfenyl morpholine (B109124) have been introduced as more stable and safer alternatives to DAST for the fluorination of N-Boc-4-piperidone, leading to higher yields and simpler purification. google.com

Another established method is the hydrogenation of fluorinated pyridine (B92270) precursors. acs.orgnih.gov This approach takes advantage of the wide availability of fluoropyridines. However, a significant challenge with this method is the potential for hydrodefluorination, which leads to the formation of non-fluorinated piperidines as undesired byproducts. acs.orgnih.gov Careful selection of catalysts and reaction conditions is crucial to minimize this side reaction. For example, palladium on carbon (Pd/C) and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) have been used as catalysts for the hydrogenation of fluoropyridines, often in the presence of an acid to protonate the substrate and product. acs.org

Contemporary and Innovative Synthetic Approaches to this compound

Recent advancements in synthetic chemistry have led to more efficient, selective, and sustainable methods for preparing fluorinated piperidines, including this compound.

While the synthesis of achiral this compound is the primary focus, the development of stereoselective methods for other fluorinated piperidines is a significant area of research. These methods often aim to control the spatial arrangement of substituents on the piperidine ring, which is crucial for their biological activity.

One innovative strategy is the dearomatization-hydrogenation (DAH) of fluoropyridine precursors. nih.govsciencedaily.com This one-pot process, often catalyzed by rhodium complexes, allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govsciencedaily.com This method provides access to complex fluorinated piperidine scaffolds with defined stereochemistry. nih.gov

Enantioenriched fluorinated piperidines can also be synthesized through strategies involving chiral auxiliaries. For instance, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner, followed by in-situ cleavage of the auxiliary to yield an enantioenriched piperidine. acs.orgnih.gov

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of synthesizing this compound and other fluorinated piperidines, this translates to several key areas of innovation.

The use of safer and more stable fluorinating reagents, such as trifluorosulfenyl morpholine, over traditional reagents like DAST, represents a move towards greener chemistry by reducing hazards and improving reaction efficiency. google.com

Catalytic methods, particularly those using heterogeneous catalysts, are also central to sustainable synthesis. acs.orgnih.gov Heterogeneous catalysts can often be easily recovered and reused, reducing waste and cost. The development of robust palladium-catalyzed hydrogenation methods for fluoropyridines that tolerate air and moisture further enhances the practicality and sustainability of these syntheses. acs.orgnih.gov

Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, improves process efficiency and reduces solvent waste. google.com A notable example is the synthesis of 4,4-difluoropiperidine hydrochloride from N-Boc-piperidone, where fluorination, deprotection, and salt formation are performed sequentially in a single pot. google.com

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing to the synthesis of heterocyclic compounds, including fluorinated piperidines, has gained considerable traction. nih.govbeilstein-journals.org These technologies offer significant advantages over traditional batch methods, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. beilstein-journals.orgyoutube.com While specific literature detailing the flow synthesis of this compound is limited, the principles can be extrapolated from the synthesis of analogous fluorinated and heterocyclic compounds. researchgate.netnih.gov

A hypothetical continuous flow process for the synthesis of this compound could involve the following stages:

Fluorination in Flow: A protected piperidone precursor is continuously mixed with a fluorinating agent in a temperature-controlled microreactor or coil reactor.

In-line Quenching and Extraction: The reaction stream is then met with a quenching solution, and a liquid-liquid extraction is performed in a continuous separator.

Deprotection and Salt Formation: The organic phase containing the protected 4,4-difluoropiperidine is then mixed with a stream of hydrobromic acid in a suitable solvent to facilitate deprotection and precipitation of the hydrobromide salt.

Continuous Filtration and Drying: The resulting slurry is fed to a continuous filtration and drying unit to isolate the final product.

This approach not only enhances safety and reproducibility but also allows for easier scalability by extending the operation time rather than increasing the reactor volume.

Optimization of Synthetic Conditions for High Yield and Purity

The optimization of synthetic conditions is paramount to achieving high yield and purity of this compound. Key parameters that require careful tuning include the choice of fluorinating agent, solvent, temperature, reaction time, and stoichiometry of reagents.

Modern synthetic approaches often utilize milder and more selective fluorinating agents to minimize the formation of byproducts. The reaction conditions must be optimized to ensure complete conversion of the starting material while preventing over-fluorination or degradation of the product. The subsequent deprotection and salt formation steps also require optimization to ensure a high recovery of the desired hydrobromide salt with minimal impurities.

Table 1: Hypothetical Optimization of Fluorination Reaction for a Protected Piperidone Precursor

| Parameter | Condition A | Condition B | Condition C |

| Fluorinating Agent | DAST | Deoxo-Fluor® | XtalFluor-E® |

| Solvent | Dichloromethane | Toluene | Acetonitrile |

| Temperature (°C) | 0 | 25 | 25 |

| Reaction Time (h) | 12 | 8 | 6 |

| Yield of Difluoro Product (%) | 75 | 85 | 92 |

| Purity (by HPLC, %) | 90 | 95 | 98 |

This table presents hypothetical data based on general principles of fluorination reactions and is intended for illustrative purposes.

Design of Experiments (DoE) methodologies can be systematically employed to explore the interplay between different reaction parameters and identify the optimal conditions for both the fluorination and the subsequent salt formation steps.

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of this compound necessitates a synthetic route that is not only high-yielding and pure but also safe, cost-effective, and scalable. numberanalytics.com The transition from laboratory-scale synthesis to industrial manufacturing presents several challenges, particularly concerning the handling of hazardous reagents and the management of reaction exotherms. mt.compharmtech.com

Key considerations for the scale-up include:

Reagent Selection: The choice of fluorinating agent is critical. While some modern reagents offer high selectivity, their cost may be prohibitive for large-scale production. The development of processes using less expensive but more hazardous reagents like sulfur tetrafluoride (SF₄) would require specialized equipment and stringent safety protocols. pharmtech.com

Process Safety: Fluorination reactions can be highly energetic. A thorough understanding of the reaction thermodynamics and kinetics is essential for safe scale-up. mt.com The use of continuous flow reactors can mitigate these risks by providing better temperature control and minimizing the volume of hazardous materials at any given time. numberanalytics.com

Equipment and Materials: The corrosive nature of some fluorinating agents and the hydrobromic acid used in the final step requires the use of corrosion-resistant reactors and equipment. pharmtech.com

Waste Management: The environmental impact and cost of waste disposal are significant factors in industrial synthesis. Developing routes that minimize solvent use and the formation of toxic byproducts is crucial.

Regulatory Compliance: The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final active pharmaceutical ingredient (API) intermediate.

Table 2: Comparison of Batch vs. Continuous Processing for Scale-Up

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, risk of hotspots | Excellent, precise temperature control |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Scalability | Requires larger reactors | Achieved by longer run times |

| Consistency | Batch-to-batch variability | High consistency and reproducibility |

| Footprint | Large | Compact |

| Cost | Potentially higher capital cost for large reactors | Lower capital cost for equivalent output |

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluoropiperidine Hydrobromide

Nucleophilic Characteristics of the Piperidine (B6355638) Nitrogen in the Presence of gem-Difluoro Substitution

The nitrogen atom in the piperidine ring of 4,4-difluoropiperidine (B1302736) hydrobromide retains its nucleophilic character, albeit influenced by the presence of the gem-difluoro group at the C4 position. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect), which can decrease the electron density on the nitrogen atom. This reduction in basicity and nucleophilicity compared to unsubstituted piperidine is a critical consideration in its reactions.

Despite this electronic influence, the nitrogen remains a viable nucleophile for various transformations. For instance, it can participate in nucleophilic substitution reactions. The hydrobromide salt form means the nitrogen is protonated, and a base is typically required to free the nitrogen lone pair for it to act as a nucleophile.

Influence of the 4,4-Difluoro Moiety on Piperidine Ring Reactivity

The gem-difluoro group at the C4 position significantly impacts the reactivity of the piperidine ring. This substitution can influence the conformation of the ring and the reactivity of adjacent positions. The C-F bonds are strong and generally stable, but their presence can activate other parts of the molecule.

One notable influence is the Thorpe-Ingold effect, where the gem-dihalide substitution can accelerate ring-closing reactions. This has been observed in related systems, where the presence of a gem-difluoromethylene group significantly accelerates ring-closing metathesis. rsc.org This effect is attributed to the steric compression caused by the fluorine atoms, which favors conformations leading to cyclization.

Transformations Involving the Piperidine Ring Carbons

C-H Functionalization Methodologies

Direct C-H functionalization of the piperidine ring in 4,4-difluoropiperidine presents a powerful strategy for synthesizing complex derivatives. While challenging due to the inherent stability of C-H bonds, various methods have been explored. Palladium-catalyzed C-H functionalization has emerged as a valuable tool for introducing new substituents onto the piperidine scaffold. nih.gov These reactions often require specific directing groups to achieve regioselectivity.

For instance, the introduction of an aryl-difluorovinyl group onto indole (B1671886) heterocycles has been achieved using a palladium catalyst, showcasing a novel method for creating complex fluorinated compounds. nih.gov The choice of the N-protecting group on the piperidine nitrogen can significantly influence the outcome and chemoselectivity of these reactions. nih.gov

Reactivity of C-F Bonds in Derivatization

While C-F bonds are known for their high bond dissociation energy and are generally considered unreactive, their activation can lead to novel chemical transformations. In specific contexts, C-F bond activation can compete with or even precede C-H bond activation. rsc.orgresearchgate.net

Research on fluorinated olefins has shown that transition metals like rhodium can mediate C-F bond activation. rsc.orgresearchgate.net This can lead to dehydrofluorination reactions, forming vinylidene intermediates. rsc.orgresearchgate.net Although direct C-F functionalization on 4,4-difluoropiperidine itself is less common, the principles derived from related fluorinated compounds suggest potential pathways for future exploration. The reactivity of the C-F bond is highly dependent on the reaction conditions and the nature of the catalyst or reagent employed.

Role of the Hydrobromide Counterion in Reaction Pathways and Intermediate Stabilization

The hydrobromide counterion in 4,4-difluoropiperidine hydrobromide plays a crucial role in its reactivity. Primarily, it renders the piperidine nitrogen as an ammonium (B1175870) salt, which protects it from unwanted side reactions and modulates its nucleophilicity. To engage the nitrogen in a nucleophilic attack, the hydrobromide must be neutralized by a base.

The bromide ion itself can also participate in reaction mechanisms. It can act as a nucleophile or a leaving group, depending on the reaction conditions. In superacid-mediated reactions, for instance, the presence of halogen atoms can dramatically influence the reaction course, with the formation of bridged bromonium ions from unsaturated substrates being a key mechanistic feature. researchgate.net While this specific example does not directly involve the hydrobromide counterion, it highlights the potential for halide participation in complex reaction pathways.

Detailed Mechanistic Studies of Key Reactions

Detailed mechanistic studies of reactions involving fluorinated piperidines are crucial for understanding and optimizing synthetic routes. For example, the synthesis of all-cis-(multi)fluorinated piperidines through a dearomatization-hydrogenation process of fluoropyridine precursors has been investigated. nih.gov This one-pot rhodium-catalyzed process demonstrates high diastereoselectivity. nih.gov The mechanism involves the initial dearomatization of the fluoropyridine, followed by hydrogenation of the resulting intermediates. nih.gov

In other systems, such as the reaction of 1,4-dihydropyridines with α,β-unsaturated nitriles, mechanistic studies have explored the possibility of both direct hydride transfer and Alder-Ene-like pathways. scispace.com These investigations, often supported by computational studies like Density Functional Theory (DFT) calculations, provide insights into the transition states and intermediates that govern the reaction outcome. mdpi.com Such studies on this compound and its derivatives are essential for predicting reactivity and designing novel synthetic methodologies.

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of this compound is centered around the nucleophilic nature of the secondary amine and the influence of the gem-difluoro substituent on the piperidine ring. As a hydrobromide salt, the piperidine nitrogen exists in its protonated, ammonium form. For the nitrogen to exhibit its characteristic nucleophilicity in reactions such as alkylations or acylations, a deprotonation step is first required to liberate the lone pair of electrons. This can be achieved by the addition of a suitable base.

The primary reaction pathways for 4,4-difluoropiperidine involve the nitrogen atom acting as a nucleophile. Common reactions for secondary amines like piperidine include N-alkylation and N-acylation. For instance, N-alkylation with an alkyl halide would proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In this process, the neutral 4,4-difluoropiperidine would attack the electrophilic carbon of the alkyl halide, leading to the formation of a transition state where a new C-N bond is partially formed and the C-halide bond is partially broken.

The presence of the gem-difluoro group at the C4 position significantly influences the reactivity of the piperidine nitrogen. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) through the carbon skeleton of the ring. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted piperidine. nih.gov Consequently, the transition states for reactions involving nucleophilic attack by the nitrogen are expected to be higher in energy compared to those for piperidine, leading to slower reaction rates.

Computational studies on related fluorinated heterocyclic systems and experimental observations on fluorinated amines support the notion of decreased reactivity. For example, studies on the N-alkylation of piperidine derivatives often require specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), to facilitate the reaction. researchgate.net In the case of 4,4-difluoropiperidine, more forcing conditions might be necessary to achieve comparable reaction rates to its non-fluorinated counterpart.

The conformation of the piperidine ring also plays a role in its reactivity. The piperidine ring typically adopts a chair conformation to minimize steric strain. For substituted piperidines, the substituents can occupy either axial or equatorial positions. While extensive conformational studies on 4,4-difluoropiperidine are not widely available, research on other fluorinated piperidines suggests that fluorine substitution can have a profound effect on the conformational equilibrium. researchgate.net The gem-difluoro group at the 4-position is conformationally fixed, but its electronic effects can influence the orientation of the N-H bond and the accessibility of the nitrogen lone pair for reactions.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic aspects of reactions involving this compound are intrinsically linked to the electronic effects of the fluorine substituents.

Kinetic Aspects:

The rate of reactions where 4,4-difluoropiperidine acts as a nucleophile is anticipated to be significantly lower than that of piperidine. This is a direct consequence of the reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing nature of the two fluorine atoms. In a typical N-alkylation reaction, the rate-determining step is the nucleophilic attack of the amine on the alkyl halide. The activation energy for this step would be higher for 4,4-difluoropiperidine compared to piperidine, resulting in a smaller rate constant.

While specific kinetic data for this compound is not readily found in the literature, a qualitative comparison can be made. The following table provides a hypothetical comparison of the relative reaction rates for the N-alkylation of piperidine and 4,4-difluoropiperidine with a generic electrophile, illustrating the expected kinetic effect of the gem-difluoro substitution.

Table 1: Hypothetical Relative Rate Constants for N-Alkylation

| Compound | Relative Rate Constant (k_rel) |

|---|---|

| Piperidine | 1 |

Thermodynamic Aspects:

From a thermodynamic standpoint, the most significant impact of the gem-difluoro group is the reduction of the basicity of the piperidine nitrogen. The basicity, quantified by the pKa of the conjugate acid, is a measure of the amine's ability to accept a proton. The electron-withdrawing fluorine atoms destabilize the positive charge on the protonated nitrogen, making the conjugate acid more acidic (lower pKa) and the free amine less basic. nih.gov This has been observed in various fluorinated amine derivatives. chemrxiv.org

The following table presents a comparison of the experimental pKa of piperidinium (B107235) ion with an estimated pKa for the 4,4-difluoropiperidinium ion, highlighting the expected thermodynamic consequence of fluorination.

Table 2: Comparison of pKa Values

| Compound (Conjugate Acid) | pKa |

|---|---|

| Piperidinium ion | ~11.2 |

Another important thermodynamic consideration is the stability of the C-F bonds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. As such, reactions involving the cleavage of the C-F bonds in 4,4-difluoropiperidine are thermodynamically highly unfavorable and would require harsh reaction conditions and specific reagents designed for C-F bond activation. Under typical synthetic conditions for modifying the amine, the difluorinated carbon center is expected to be completely inert.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,4-Difluoropiperidine |

| Piperidine |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Piperidinium ion |

Applications of 4,4 Difluoropiperidine Hydrobromide As a Versatile Chemical Building Block

Integration into Novel Heterocyclic Architectures

The piperidine (B6355638) scaffold is one of the most prevalent N-heterocycles in pharmaceuticals and biologically active compounds. mdpi.com 4,4-Difluoropiperidine (B1302736) hydrobromide serves as a key starting material for the construction of more complex, novel heterocyclic architectures. Organic chemists utilize the reactive secondary amine of the piperidine ring for various coupling and condensation reactions. This allows the piperidine unit to be fused or linked to other ring systems, creating polycyclic structures with potential applications in medicinal chemistry.

Heterocycles are frequently used as scaffolds that can be modified to adjust properties like lipophilicity, polarity, and hydrogen bonding capacity. ibmmpeptide.com The introduction of the 4,4-difluoropiperidine moiety into a larger heterocyclic framework is a strategic approach to enhance the pharmacological or physicochemical profiles of a target molecule. ibmmpeptide.com For instance, it can be incorporated into structures like diazepines, thiazoles, or triazole-ketopiperazines to generate new chemical entities for therapeutic evaluation. ibmmpeptide.com The synthesis of such complex systems often involves multi-step sequences where the difluoropiperidine unit is introduced early and carried through subsequent chemical transformations.

Utility in the Synthesis of Complex Organic Molecules for Research Initiatives

The unique properties conferred by the difluoromethyl group make 4,4-difluoropiperidine hydrobromide an important intermediate in the synthesis of complex organic molecules for research purposes. google.com A notable application is in the development of antagonists for the dopamine (B1211576) D4 receptor. nih.gov Researchers have successfully synthesized and characterized a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine D4 receptor antagonists. nih.gov

In one such study, structure-activity relationship (SAR) explorations led to the identification of a compound with exceptional binding affinity (Ki = 0.3 nM) for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov Although these specific derivatives showed limitations like poor microsomal stability, their high selectivity makes them invaluable as research tools. nih.gov The synthesis of these complex molecules highlights the role of the 4,4-difluoropiperidine core as a foundational element upon which further chemical complexity is built to achieve specific biological targets.

| Target Molecule Class | Research Area | Example Application |

| Dopamine D4 Receptor Antagonists | Neuroscience, Medicinal Chemistry | Development of tool compounds for studying D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias. nih.gov |

| General Pharmaceutical Intermediates | Drug Discovery | Used as a starting fragment for novel histamine-3 receptor antagonists and other complex bioactive molecules. google.com |

Application in the Design and Construction of Chemical Probes for Academic Study

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in a selective and well-characterized manner. The development of such probes is crucial for academic research to validate biological targets and elucidate cellular mechanisms. Due to its unique structural and electronic properties, this compound is an attractive scaffold for designing these specialized tools.

The series of highly selective dopamine D4 receptor antagonists derived from 4,4-difluoropiperidine serves as a prime example of its application in creating chemical probes. nih.gov Despite not being optimized for therapeutic use due to pharmacokinetic limitations, these compounds are described as valuable in vitro tool compounds. nih.gov Their exceptional selectivity allows researchers to investigate the specific roles of the D4 receptor in cellular models of diseases, such as L-DOPA-induced dyskinesias, without the confounding effects of off-target interactions. nih.gov These findings provide crucial structural insights that can guide the future development of improved therapeutic agents. nih.gov

Role in Fragment-Based Approaches to Chemical Scaffold Generation

Fragment-based drug discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-molecular-weight molecules, or "fragments," which typically exhibit weak but highly efficient binding to a biological target. nih.govwikipedia.org These fragments serve as efficient starting points for optimization into more potent, drug-like molecules. nih.gov

This compound fits the profile of an ideal chemical fragment. Its molecular weight and structural simplicity align with the principles often used to guide fragment library design, such as the "Rule of Three". Fragment-based approaches allow for a more thorough exploration of chemical space with a smaller number of compounds compared to HTS libraries. drughunter.com The difluorinated piperidine scaffold provides a three-dimensional structure and introduces fluorine atoms, which can form favorable interactions with protein targets and improve metabolic stability, making it a desirable component in a fragment library for generating novel chemical scaffolds. wikipedia.orgnih.gov

| Property | "Rule of Three" Guideline nih.gov | 4,4-Difluoropiperidine (Free Base) |

| Molecular Weight | < 300 Da | ~121.13 Da |

| cLogP | ≤ 3 | ~0.5 (Predicted) |

| Hydrogen Bond Donors | ≤ 3 | 1 |

| Hydrogen Bond Acceptors | ≤ 3 | 1 (Nitrogen) |

| Rotatable Bonds | ≤ 3 | 0 |

Stereochemical Control in the Derivatization and Functionalization of the Core Structure

While 4,4-difluoropiperidine itself is an achiral molecule, its functionalization at other positions on the piperidine ring can introduce stereocenters, making stereochemical control a critical aspect of its synthetic utility. The development of stereoselective methods to synthesize substituted piperidine derivatives is a major focus in organic chemistry due to the prevalence of chiral piperidines in pharmaceuticals. mdpi.com

Synthetic strategies aimed at producing enantiomerically pure derivatives of the 4,4-difluoropiperidine core are of significant interest. For example, research into the synthesis of related 4-substituted 3,3-difluoropiperidines has demonstrated methods to construct the fluorinated ring system and subsequently introduce substituents with stereochemical considerations. nih.gov Methodologies such as asymmetric catalysis or the use of chiral auxiliaries can be employed to control the stereochemical outcome during the derivatization of the 4,4-difluoropiperidine scaffold. Achieving such control is essential for producing specific stereoisomers, which often exhibit vastly different biological activities and pharmacokinetic properties.

Emerging Applications in Advanced Materials Research (e.g., Perovskite Precursors)

Beyond its role in life sciences, the unique properties of piperidine-based compounds are finding applications in advanced materials science. One emerging area is in the field of organic-inorganic hybrid perovskites, which are materials with the general formula ABX3 that have shown exceptional promise for use in solar cells and other optoelectronic devices. greyhoundchrom.comalfa-chemistry.com

In these hybrid perovskites, the 'A' site is typically occupied by an organic cation, such as methylammonium (B1206745) or formamidinium. greyhoundchrom.comperovskite-info.com The choice of this organic component is critical as it directly influences the structural stability and electronic properties of the resulting perovskite material. greyhoundchrom.com Researchers are actively exploring a diversity of organic cations to tune these properties. The use of piperidinium (B107235) salts as precursors for perovskite materials has been documented, indicating the suitability of the piperidine core for this application. greatcellsolarmaterials.com

The use of this compound as a precursor is a logical extension of this research. The introduction of fluorine atoms onto the piperidinium cation could offer several advantages, such as enhanced thermal and chemical stability, and modification of the electronic bandgap of the perovskite. greyhoundchrom.com This makes this compound a potentially valuable component for creating next-generation perovskite materials with improved performance and durability for applications in solar energy. alfa-chemistry.com

Computational and Theoretical Studies on 4,4 Difluoropiperidine Hydrobromide

Electronic Structure and Bonding Analysis of the Fluorinated Piperidine (B6355638) Ring

The electronic landscape of the 4,4-difluoropiperidinium cation is significantly shaped by the high electronegativity of the fluorine atoms. A primary consequence is the inductive withdrawal of electron density from the C4 carbon and, to a lesser extent, from the adjacent carbon atoms (C3 and C5) of the piperidine ring. This electron-withdrawing effect polarizes the C-F bonds, creating a localized dipole moment at the C4 position.

Natural Bond Orbital (NBO) analysis, a common computational tool, would likely reveal a significant transfer of electron density from the carbon sigma orbitals to the fluorine sigma antibonding orbitals (σ*C-F). This interaction stabilizes the C-F bonds and contributes to their characteristic strength and shortness. Furthermore, the presence of the positively charged nitrogen atom (NH2+) introduces strong electrostatic interactions. This charge-dipole interaction between the ammonium (B1175870) group and the C-F bonds is a critical determinant of the ring's conformational preferences.

Conformational Analysis of 4,4-Difluoropiperidine (B1302736) Hydrobromide

The conformational landscape of the 4,4-difluoropiperidinium cation is dominated by the chair conformation, which minimizes torsional strain. However, the interplay of steric and electronic effects gives rise to a dynamic equilibrium between different chair conformers.

Ring Inversion Dynamics and Equilibrium

The piperidine ring can undergo a ring inversion process, interconverting between two chair conformations. In the case of 4,4-difluoropiperidine, this process is complicated by the presence of the gem-difluoro group and the protonated nitrogen. Early experimental NMR studies on 4,4-difluoropiperidine provided valuable insights into its inversion dynamics. The activation energy for ring inversion was determined to be approximately 13.9 kcal/mol in methanol (B129727) and 13.5 kcal/mol in chloroform. researchgate.net For the N-H inversion in acetone, a slower process on the NMR timescale, an activation energy of about 10 kcal/mol was observed. researchgate.net

Computational studies using Density Functional Theory (DFT) can model the transition state of the ring inversion, which is expected to be a twisted-boat or half-chair conformation. The energy barrier calculated would correspond to the activation energy of this process. The relative energies of the conformers determine the equilibrium position. For the 4,4-difluoropiperidinium cation, the key conformational question revolves around the axial or equatorial orientation of the N-H bonds.

| Parameter | Methanol | Chloroform | Acetone (N-H Inversion) |

| Activation Energy (Ea) | 13.9 kcal/mol | 13.5 kcal/mol | ~10 kcal/mol |

This table presents experimentally determined activation energies for the inversion processes in 4,4-difluoropiperidine. researchgate.net

Solvation Effects on Conformational Preferences

Solvation plays a crucial role in the conformational equilibrium of charged species like the 4,4-difluoropiperidinium cation. researchgate.net The use of polarizable continuum models (PCM) in computational chemistry allows for the simulation of solvent effects. In polar solvents, conformers with larger dipole moments are generally stabilized to a greater extent.

Quantum Chemical Calculations for Prediction of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of molecules without the need for experimental synthesis. For 4,4-difluoropiperidine hydrobromide, these methods can provide valuable insights into its chemical behavior.

Transition State Characterization and Energy Landscapes

DFT calculations can be employed to map out the potential energy surface for various reactions involving the 4,4-difluoropiperidinium cation. By locating and characterizing the transition state structures, chemists can predict the most likely reaction pathways and the activation energies associated with them. For instance, in reactions involving nucleophilic attack at the carbon atoms of the piperidine ring, the calculations would reveal the preferred site of attack (e.g., C2 vs. C3) and the stereochemical outcome. The presence of the electron-withdrawing fluorine atoms is expected to influence the electrophilicity of the ring carbons.

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. acs.org By calculating the magnetic shielding tensors for each nucleus in the 4,4-difluoropiperidinium cation, a theoretical NMR spectrum can be generated. These predicted shifts, when compared with experimental data, can confirm the structure and provide detailed information about the electronic environment of each atom. The gem-difluoro substitution is expected to have a significant effect on the chemical shifts of the C4 carbon and the adjacent protons.

| Atom | Predicted Chemical Shift (ppm) - Illustrative |

| ¹H (H2/H6) | 3.2 - 3.5 |

| ¹H (H3/H5) | 2.1 - 2.4 |

| ¹³C (C4) | 120 - 125 (triplet due to C-F coupling) |

| ¹³C (C2/C6) | 45 - 50 |

| ¹³C (C3/C5) | 30 - 35 |

This table provides illustrative, hypothetical predicted NMR chemical shifts for the 4,4-difluoropiperidinium cation based on general trends for similar fluorinated piperidines.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-F stretches, N-H bends, and ring deformations. The C-F stretching vibrations are expected to appear in the characteristic region of 1000-1100 cm⁻¹.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Illustrative |

| N-H Stretch | 3200 - 3300 |

| C-H Stretch | 2850 - 3000 |

| C-F Stretch (asymmetric) | 1080 - 1120 |

| C-F Stretch (symmetric) | 1020 - 1060 |

| Piperidine Ring Deformations | 400 - 900 |

This table presents illustrative, hypothetical predicted vibrational frequencies for the 4,4-difluoropiperidinium cation.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the complex dance of molecules, providing detailed insights into intermolecular interactions at an atomic level. mdpi.com While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from computational studies on analogous fluorinated piperidines and other related systems. nih.govnih.gov

MD simulations predict the motion of atoms and molecules over time by solving Newton's equations of motion, based on a defined force field that describes the potential energy of the system. youtube.com For a system containing this compound, these simulations would model the interactions between the protonated 4,4-difluoropiperidinium cation, the bromide anion, and surrounding solvent molecules.

The primary intermolecular interactions governing the behavior of this compound in a solution would include:

Ion Pairing: Strong electrostatic attractions would exist between the positively charged nitrogen of the piperidinium (B107235) ring and the negatively charged bromide anion. MD simulations can elucidate the preferred geometries and dynamics of these ion pairs.

Hydrogen Bonding: The protonated amine group (N-H+) is a strong hydrogen bond donor. It can form hydrogen bonds with the bromide anion and with polar solvent molecules, such as water. The fluorine atoms, being weak hydrogen bond acceptors, may also participate in subtle hydrogen bonding interactions. dovepress.com

Dipole-Dipole Interactions: The carbon-fluorine bonds introduce strong dipoles into the piperidine ring. The interactions between these dipoles and those of neighboring molecules or solvent molecules play a crucial role in the conformational preferences and solvation of the compound. researchgate.net

Solvation Effects: The interactions with the surrounding solvent are critical. MD simulations using explicit solvent models can reveal the structure of the solvation shell around the 4,4-difluoropiperidinium cation and the bromide anion, providing insights into solubility and transport properties. nih.govnih.gov

A systematic computational analysis of fluorinated piperidine derivatives has highlighted that solvation and solvent polarity are major factors in their conformational behavior, alongside charge-dipole interactions and hyperconjugation. nih.gov MD simulations are instrumental in dissecting these contributions by allowing for the analysis of radial distribution functions, coordination numbers, and the energetics of these various intermolecular forces.

Table 1: Key Intermolecular Interactions in this compound Systems

| Interaction Type | Participating Moieties | Significance in MD Simulations |

| Ion Pairing | 4,4-Difluoropiperidinium cation and Bromide anion | Determines the association/dissociation dynamics and aggregation behavior. |

| Hydrogen Bonding | N-H+ (donor) with Br- or Solvent (acceptor) | Influences conformational stability and solubility. dovepress.com |

| Dipole-Dipole | C-F dipoles with other molecular dipoles | Affects the orientational ordering and packing in condensed phases. researchgate.net |

| Solvation | Ions with surrounding solvent molecules | Critical for understanding solubility, and thermodynamic properties in solution. nih.govnih.gov |

These simulations can provide a foundational understanding of how this compound behaves in a chemical or biological environment, which is crucial for its application in various scientific fields.

Development and Refinement of Computational Models for Fluorinated Amines

The accuracy of computational studies, including molecular dynamics simulations and quantum chemical calculations, is fundamentally dependent on the quality of the underlying computational models. For fluorinated amines like 4,4-difluoropiperidine, the development and refinement of these models are active areas of research, driven by the unique and often counter-intuitive effects of fluorine substitution. nih.gov

Quantum Chemical Calculations:

Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to study the electronic structure, conformational energies, and reaction mechanisms of fluorinated molecules. nih.govnih.gov For instance, systematic computational analyses of fluorinated piperidine derivatives have been performed using methods like M06-2X with a def2-QZVPP basis set to rationalize their conformational behavior. nih.gov These high-level calculations provide benchmark data that is essential for the development and parameterization of more computationally efficient models like force fields.

Recent advancements have also explored the use of quantum chemistry to systematically search for synthetic pathways, a concept known as 'quantum chemistry aided retrosynthetic analysis' (QCaRA). amazonaws.com Such approaches could, in principle, be applied to compounds like 4,4-difluoropiperidine to explore novel synthesis routes.

Force Field Development:

Force fields are the cornerstone of molecular dynamics simulations. youtube.com They consist of a set of functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. For fluorinated amines, developing accurate force fields is challenging due to the high electronegativity, small size, and polarizability of the fluorine atom.

Standard force fields may not always accurately capture the subtle electronic effects of fluorination, such as hyperconjugation and gauche effects, which significantly influence the conformation of the piperidine ring. nih.govnih.gov Therefore, a critical aspect of model refinement involves the specific parameterization for fluorinated fragments. This process typically involves:

Quantum Mechanical Calculations: Performing high-level QM calculations on smaller, representative fragments of the target molecule (e.g., fluorinated alkanes and amines) to obtain data on bond lengths, angles, dihedral potentials, and partial atomic charges.

Parameter Fitting: Adjusting the force field parameters (e.g., bond stretching constants, angle bending constants, torsional parameters, and non-bonded Lennard-Jones parameters) to reproduce the QM data and available experimental results (e.g., conformational energies, densities).

Validation: Testing the newly parameterized force field by running MD simulations and comparing the results with experimental data or higher-level computational benchmarks for a range of properties.

Computational investigations into fluorinated piperidines have revealed that a delicate balance between electrostatic and solvation effects often dictates their conformational preferences, highlighting the need for well-parameterized and validated computational models. acs.org

Table 2: Computational Models and Methods for Fluorinated Amines

| Model/Method | Description | Application to 4,4-Difluoropiperidine |

| Quantum Mechanics (QM) | ||

| Density Functional Theory (DFT) | A method to investigate the electronic structure of many-body systems. nih.gov | Used to calculate conformational energies, partial charges, and reaction pathways. nih.govnih.gov |

| Polarizable Continuum Model (PCM) | A solvation model that represents the solvent as a continuous dielectric medium. nih.gov | Used in conjunction with DFT to account for bulk solvent effects on molecular properties. nih.gov |

| Force Fields (FF) | ||

| Class I Force Fields (e.g., AMBER, CHARMM) | Use harmonic functions for bonds and angles and a simple electrostatic model. youtube.com | Can be used for MD simulations, but may require re-parameterization for fluorinated moieties to improve accuracy. |

| Custom Parameterized Force Fields | Force fields with parameters specifically developed and validated for fluorinated compounds. | Essential for accurately simulating the intermolecular interactions and dynamics of 4,4-difluoropiperidine. |

The continuous development of these computational models is vital for enhancing the predictive power of simulations and for providing reliable insights into the structure, dynamics, and interactions of complex fluorinated molecules like this compound.

Advanced Analytical Methodologies for Characterization and Study of 4,4 Difluoropiperidine Hydrobromide

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition confirmation of 4,4-Difluoropiperidine (B1302736) hydrobromide. nih.gov Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically below 5 ppm, which is crucial for distinguishing between compounds with the same nominal mass. nih.govnih.gov

For 4,4-Difluoropiperidine hydrobromide (C₅H₁₀BrF₂N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. The observation of this mass in the experimental spectrum, along with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides definitive evidence for the presence and stoichiometry of the elements.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern of the 4,4-difluoropiperidinium cation would be expected to show losses of HF, HBr, and ethylene, providing insights into the molecule's connectivity and stability. This analytical approach is vital for confirming the identity of the compound in complex mixtures or after synthetic modifications. nih.gov

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D techniques, provides a complete picture of the molecular structure.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of this compound would exhibit signals corresponding to the protons on the piperidine (B6355638) ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) would appear as a multiplet at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom. The protons on the carbons adjacent to the difluorinated carbon (C3 and C5) would also appear as a multiplet, likely showing coupling to the fluorine atoms. The chemical shifts are influenced by the protonation of the nitrogen and solvent effects. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atom bearing the two fluorine atoms (C4) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the nitrogen (C2 and C6) and those adjacent to the CF₂ group (C3 and C5) would also show distinct signals, with their chemical shifts and multiplicities providing further structural confirmation. researchgate.netnih.govnih.gov

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the gem-difluoroalkyl environment.

A representative table of expected NMR data is provided below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.0 - 3.4 | m | - | H-2, H-6 |

| ¹H | ~2.0 - 2.4 | m | - | H-3, H-5 |

| ¹³C | ~45 - 50 | t | J(C,F) ≈ 20-30 Hz | C-3, C-5 |

| ¹³C | ~40 - 45 | s | - | C-2, C-6 |

| ¹³C | ~115 - 125 | t | ¹J(C,F) ≈ 240-260 Hz | C-4 |

| ¹⁹F | ~ -90 to -110 | t | ²J(F,H) ≈ 15-25 Hz | F-4 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. slideshare.netharvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. ustc.edu.cnsdsu.edulibretexts.org It would show cross-peaks between the signals of H-2/H-6 and C-2/C-6, and between H-3/H-5 and C-3/C-5. The absence of a correlation for the C-4 signal confirms its quaternary nature (gem-difluoro substitution).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. ustc.edu.cnsdsu.edulibretexts.org For instance, correlations would be expected between the protons at C-2/C-6 and the carbons at C-3/C-5 and C-4. Similarly, the protons at C-3/C-5 would show correlations to C-2/C-6 and C-4. These correlations are instrumental in piecing together the carbon framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. harvard.edusdsu.edu It would show a correlation between the protons at C-2/C-6 and those at C-3/H-5, confirming their adjacent positions in the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. slideshare.netharvard.edu For the flexible piperidine ring, NOESY can help to determine the preferred conformation in solution, for example, by observing through-space interactions between axial and equatorial protons.

Solid-State NMR for Salt Characterization and Polymorphism

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including pharmaceutical salts. nih.govnih.govresearchgate.net For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR can provide valuable information. The chemical shifts in the solid state can differ from those in solution, reflecting the effects of crystal packing and intermolecular interactions. nih.gov Furthermore, ssNMR is highly sensitive to polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra. researchgate.net This makes it a critical tool for identifying and characterizing different polymorphs of the hydrobromide salt, which can have different physical properties. ¹⁹F ssNMR can also be employed to probe the local environment of the fluorine atoms in the solid state. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

In the FTIR and Raman spectra of this compound, characteristic vibrational modes would be observed. The N-H stretching vibration of the piperidinium (B107235) cation would appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups would be observed between 3000 and 2850 cm⁻¹. The C-F stretching vibrations are expected to be strong in the IR spectrum and typically appear in the 1100-1000 cm⁻¹ region. researchgate.netnih.govripublication.com

The position and shape of the N-H stretching band can provide insights into the strength of the hydrogen bonding between the piperidinium cation and the bromide anion. researchgate.netnih.govresearchgate.net Shifts in this band upon changes in temperature or solvent can be used to study the dynamics of these interactions. Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations and for studying aqueous solutions. nih.govtsijournals.com

A table summarizing the expected vibrational frequencies is presented below:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3200 - 2800 (broad) | IR, Raman |

| C-H Stretch | 3000 - 2850 | IR, Raman |

| CH₂ Bend | ~1450 | IR, Raman |

| C-F Stretch | 1100 - 1000 | IR (strong) |

| Ring Vibrations | Various | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic-level precision. researchgate.netnih.gov While obtaining suitable crystals of the parent this compound might be challenging, derivatization can facilitate the growth of high-quality crystals. nih.govnih.gov

An X-ray crystal structure of a derivative would provide unequivocal confirmation of the piperidine ring conformation (e.g., chair, boat, or twist-boat) in the solid state. nih.govresearchgate.net It would also precisely determine all bond lengths, bond angles, and torsion angles. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Furthermore, the crystal packing analysis reveals the intricate network of intermolecular interactions that govern the solid-state architecture. researchgate.net This includes the precise geometry of the hydrogen bonds between the piperidinium moiety and the bromide anion, as well as any other non-covalent interactions such as halogen bonds or van der Waals forces. nih.govnih.gov Understanding the crystal packing is crucial as it influences physical properties like melting point, solubility, and stability.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

The purity of this compound and the progress of its synthesis are critical parameters that can be effectively determined and monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools frequently employed for these purposes in pharmaceutical and chemical manufacturing. While specific, detailed analytical methods for this compound are not extensively published in publicly available literature, general methodologies for similar piperidine derivatives and fluorinated compounds offer a strong basis for developing and validating suitable analytical procedures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the hydrobromide salt of 4,4-Difluoropiperidine.

Purity Assessment:

For the determination of the purity of this compound, a Reversed-Phase HPLC (RP-HPLC) method is typically the most appropriate approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Since this compound is a polar compound, its retention on a standard C18 or C8 column might be minimal. To achieve adequate retention and separation from potential impurities, several strategies can be employed:

Ion-Pairing Chromatography: The addition of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can enhance the retention of the basic piperidine compound on the reversed-phase column. epa.gov This approach has been successfully used for the analysis of other piperidine derivatives that lack a strong UV chromophore. epa.gov

HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.

Derivatization: Pre-column derivatization with a UV-absorbing agent can be performed to enhance detection sensitivity, especially if the impurities also lack a chromophore. For instance, reagents like benzoyl chloride or 4-toluenesulfonyl chloride have been used for the HPLC analysis of other piperidine compounds. google.comnih.gov

A typical HPLC system for purity assessment would consist of a pump, an autosampler, a column oven, and a detector. Due to the lack of a significant chromophore in 4,4-Difluoropiperidine, a Universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable than a UV detector. epa.gov Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive peak identification and impurity profiling.

Reaction Monitoring:

HPLC is also an invaluable tool for monitoring the progress of the synthesis of 4,4-Difluoropiperidine. By taking aliquots of the reaction mixture at different time intervals, the consumption of starting materials and the formation of the product and any by-products can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurity formation. The analytical method would be similar to that used for purity assessment, allowing for the separation and quantification of all relevant species in the reaction mixture.

A hypothetical HPLC method for the analysis of this compound is presented in the table below. It is important to note that this method is illustrative and would require optimization and validation for routine use.

| Parameter | Condition |

| Column | Atlantis C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Heptafluorobutyric acid in WaterB: Acetonitrile |

| Gradient | Isocratic, 90:10 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

| This table is a hypothetical example based on a method for a similar compound and would require validation for this compound. epa.gov |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The free base form of 4,4-Difluoropiperidine is likely to be sufficiently volatile for GC analysis.

Purity Assessment:

For purity assessment, a capillary GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used. The choice of the capillary column is crucial for achieving good separation. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of amine-containing compounds. The hydrobromide salt would need to be neutralized to the free base before injection, or a derivatization step could be employed to increase volatility and improve peak shape.

Several patents related to the synthesis of 4,4-Difluoropiperidine hydrochloride mention the use of GC for monitoring the reaction and assessing product purity, with reported purities as high as 98.6%. However, the specific GC conditions are not disclosed.

Reaction Monitoring:

Similar to HPLC, GC is an excellent technique for monitoring the progress of chemical reactions. For the synthesis of 4,4-Difluoropiperidine, GC can be used to monitor the disappearance of reactants and the appearance of the product and any volatile impurities. This real-time information is critical for process control and optimization. For instance, in the synthesis of 4,4-difluoropiperidine hydrochloride from N-Boc-4-piperidone, GC was used to confirm a product content of 95% and to monitor the level of an elimination by-product.

Below is a general GC method that could serve as a starting point for the analysis of 4,4-Difluoropiperidine. This method would need to be optimized and validated.

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| This table represents a general-purpose GC method that would require specific optimization and validation for 4,4-Difluoropiperidine. |

Future Research Directions and Emerging Paradigms in 4,4 Difluoropiperidine Hydrobromide Chemistry

Development of Novel Catalytic Systems for Functionalization

The future utility of 4,4-difluoropiperidine (B1302736) hydrobromide hinges on the ability to selectively functionalize its core structure. While methods for piperidine (B6355638) synthesis are numerous, direct and efficient functionalization of the pre-formed difluorinated ring is a key area for development. nih.govorganic-chemistry.org Future research will likely focus on harnessing advanced catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds at the nitrogen atom or the C-H bonds of the piperidine ring.

Transition-metal catalysis offers a powerful toolkit for this purpose. Systems based on iridium, ruthenium, and palladium, which have proven effective in the hydrogenation and functionalization of other N-heterocycles, could be adapted for the N-alkylation or arylation of 4,4-difluoropiperidine. nih.govorganic-chemistry.orgnih.gov Nickel catalysis, noted for its cost-effectiveness and unique reactivity in cross-coupling reactions, presents another promising avenue for creating diverse derivatives. acs.org

Beyond metal-based systems, organocatalysis and biocatalysis are emerging as powerful, sustainable alternatives. Organocatalysts could mediate asymmetric transformations, yielding enantiomerically enriched 4,4-difluoropiperidine derivatives. nih.gov Biocatalysis, for instance using immobilized enzymes like Candida antarctica lipase (B570770) B (CALB), could enable highly selective functionalization under mild, environmentally friendly conditions, as has been demonstrated for other piperidine syntheses. rsc.org The development of enzymes specifically tailored for fluorinated substrates represents a significant future challenge and opportunity.

| Catalyst Type | Potential Application for 4,4-Difluoropiperidine | Example Catalyst/System |

| Transition Metal | N-Arylation, N-Alkylation, C-H Functionalization | Palladium, Iridium, Ruthenium, Nickel Complexes organic-chemistry.orgnih.govacs.org |

| Organocatalysis | Asymmetric Functionalization | Proline Derivatives, Chiral Phosphoric Acids |

| Biocatalysis | Selective Acylation/Alkylation | Immobilized Lipases (e.g., CALB) rsc.org |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of structurally diverse molecules for drug discovery and materials science screening necessitates a move away from traditional batch synthesis towards automated and high-throughput methods. durham.ac.ukchemrxiv.org Integrating the chemistry of 4,4-difluoropiperidine hydrobromide into these platforms is a critical future direction.

Continuous flow chemistry, in particular, offers significant advantages for the synthesis and derivatization of fluorinated heterocycles. nih.gov Flow microreactors provide superior control over reaction parameters such as temperature and mixing, which is crucial for managing the reactivity of fluorinated compounds and ensuring reproducibility. nih.gov This technology allows for rapid reaction optimization and the on-demand synthesis of derivatives, accelerating the discovery pipeline. durham.ac.uk Furthermore, automated platforms can couple synthesis with in-line purification and analysis, dramatically reducing the time required to generate and test new compounds. chemrxiv.org The development of robust protocols to use this compound as a starting material in automated systems will enable the rapid exploration of its chemical space. semanticscholar.org

| Parameter | Batch Synthesis | Automated Flow Synthesis |

| Scalability | Often requires re-optimization | Easily scalable by extending run time nih.gov |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes enhance safety |

| Efficiency | Slower, sequential steps | Rapid, continuous processing durham.ac.uk |

| Reproducibility | Can be variable | High, due to precise process control nih.gov |

Exploration of New Reactivity Manifolds and Cascade Reactions

Moving beyond simple N-functionalization, future research will delve into more complex transformations that use the 4,4-difluoropiperidine scaffold to build intricate molecular architectures. This involves exploring new reactivity patterns and designing cascade, or domino, reactions. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a highly efficient strategy for generating molecular diversity. researchgate.net Designing MCRs that incorporate 4,4-difluoropiperidine as a key building block could provide rapid access to novel and complex drug-like molecules.

Cascade reactions, which involve a series of intramolecular bond-forming events, offer another powerful approach. For instance, an initial intermolecular reaction on the piperidine nitrogen could be followed by an intramolecular cyclization, such as an aza-Prins cyclization or a radical-mediated cyclization, to construct polycyclic systems. nih.govrsc.org Furthermore, visible-light-promoted photoredox catalysis, which has been used to construct tetrafluorinated piperidines via annulation, could be adapted to functionalize the 4,4-difluoropiperidine ring in novel ways. researchgate.net Exploring cycloaddition reactions where the piperidine ring itself or a substituent participates is another fertile ground for future investigation. nih.gov

| Reaction Type | Description | Potential Outcome with 4,4-Difluoropiperidine |

| Multicomponent Reactions | One-pot reaction with ≥3 starting materials. researchgate.net | Rapid assembly of complex, drug-like scaffolds. |

| Cascade Annulation | Sequential reactions forming a new ring. nih.gov | Fused or spirocyclic polyheterocycles. |

| Radical-Mediated Cyclization | Intramolecular cyclization involving a radical intermediate. nih.gov | Access to bridged or complex ring systems. |

| Photoredox Catalysis | Use of visible light to initiate novel transformations. researchgate.net | C-H functionalization or annulation under mild conditions. |

Advancements in Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly influencing synthetic strategies across the chemical sciences. frontiersin.org Future work on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign methods for its synthesis and functionalization.

Electrochemical synthesis represents a promising green alternative to traditional methods that often rely on stoichiometric and potentially toxic reagents. nih.gov By using electricity as a "traceless" reagent, electrosynthesis can minimize waste and avoid harsh conditions. This has been successfully applied to the synthesis of other piperidine derivatives and could be adapted for fluorinated analogues. nih.gov

The use of green solvents, such as water, ionic liquids, or supercritical fluids, is another key area of research. frontiersin.org Performing reactions in aqueous media, perhaps aided by sonication (ultrasound irradiation), can significantly reduce the reliance on volatile organic compounds. rsc.org Biocatalytic methods, as mentioned earlier, also align perfectly with green chemistry principles by operating under mild conditions with high selectivity and producing biodegradable byproducts. rsc.org The development of catalyst-free reaction conditions, potentially under microwave or light activation, further contributes to the goal of sustainable chemical synthesis. frontiersin.org

| Sustainable Approach | Principle | Relevance to 4,4-Difluoropiperidine |

| Electrosynthesis | Using electricity to drive reactions. nih.gov | Minimizes reagent waste, offers unique reactivity. |

| Biocatalysis | Employing enzymes as catalysts. rsc.org | High selectivity, mild conditions, biodegradable. |

| Green Solvents | Use of water, ionic liquids, etc. frontiersin.org | Reduces volatile organic compound (VOC) emissions. |

| Alternative Energy | Microwave or ultrasound irradiation. frontiersin.orgrsc.org | Can accelerate reactions and improve energy efficiency. |

Unexplored Applications in Interdisciplinary Chemical Research

While this compound is a known building block for pharmaceuticals and agrochemicals, its full potential across interdisciplinary fields remains largely untapped. chemicalbook.com Future research should aim to explore its utility in new contexts, driven by the unique physicochemical properties imparted by the gem-difluoro group.

In materials science , fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. Incorporating the 4,4-difluoropiperidine motif into polymer backbones or as a pendant group could lead to new materials with tailored properties for applications ranging from advanced coatings to membranes. The electronic properties of fluorinated compounds also suggest potential applications in organic electronics, such as in the development of new organic light-emitting diode (OLED) materials. bldpharm.com

In agrochemical research , the introduction of fluorine can enhance the efficacy and metabolic stability of active ingredients. While it has been used in this area, a systematic exploration of 4,4-difluoropiperidine-containing scaffolds for new classes of herbicides, fungicides, or insecticides could yield next-generation crop protection agents. chemicalbook.com

In medicinal chemistry , the focus can be expanded beyond its current application in histamine-3 receptor antagonists. chemicalbook.com The conformationally restricted and electronically modified piperidine ring can serve as a novel scaffold for targeting a wide range of biological systems. nih.gov Its use as a bioisostere for other chemical groups or as a core for developing new classes of enzyme inhibitors or receptor modulators in areas like oncology or neuroscience presents a significant opportunity for future drug discovery programs. chemscene.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.